Cefcapene pivoxil hidrocloruro

Descripción general

Descripción

Cefcapene pivoxil hydrochloride es un antibiótico cefalosporínico de tercera generación. Es un agente antibiótico cefem oral de tipo éster que se hidroliza rápidamente por la esterasa en el epitelio intestinal para formar su metabolito activo, cefcapene . Este compuesto tiene un amplio espectro de actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas . Fue desarrollado originalmente por Nippon Salt-Wild Pharmaceutical Co., Ltd y se comercializó por primera vez en Japón bajo el nombre comercial Flomox en 1997 .

Aplicaciones Científicas De Investigación

Cefcapene pivoxil hydrochloride tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los antibióticos cefalosporínicos y su estabilidad.

Biología: Se ha investigado su actividad antibacteriana contra diversas cepas bacterianas.

Medicina: Se utiliza en el tratamiento de infecciones causadas por bacterias Gram-positivas y Gram-negativas.

Industria: Se utiliza en el desarrollo de nuevas formulaciones antibióticas y sistemas de administración de fármacos.

Mecanismo De Acción

Cefcapene pivoxil hydrochloride ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular en las bacterias. Se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, lo cual es esencial para la integridad de la pared celular . Esto conduce a la lisis y muerte de la célula bacteriana .

Análisis Bioquímico

Biochemical Properties

Cefcapene pivoxil hydrochloride acts by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Cellular Effects

Cefcapene pivoxil hydrochloride exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . It also shows potent antibacterial activity against penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant Haemophilus influenzae, due to its resistance to the β-lactamase produced by these bacteria .

Molecular Mechanism

The molecular mechanism of action of Cefcapene pivoxil hydrochloride involves the inhibition of bacterial cell wall synthesis. It binds to PBPs and inhibits their enzymatic activity, which disrupts the process of bacterial cell wall formation and leads to bacterial cell death .

Temporal Effects in Laboratory Settings

In a clinical study, Cefcapene pivoxil hydrochloride showed consistent efficacy and safety over time in patients with chronic respiratory tract infections

Subcellular Localization

The subcellular localization of Cefcapene pivoxil hydrochloride is not specified in the search results. Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with PBPs .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de cefcapene pivoxil hydrochloride implica varios pasos:

Reacción inicial: Se agita y se disuelve un compuesto en piridina, seguido de la adición de cloruro de metanosulfonilo.

Formación de intermedios: El compuesto intermedio reacciona con 7-ACA (ácido 7-aminocefalosporánico) en presencia de prolina y diisopropilamina para formar otro intermedio.

Reacciones posteriores: Este intermedio se somete a nuevas reacciones con carbonato de potasio y isocianato de clorosulfonilo para formar intermedios subsecuentes.

Pasos finales: El intermedio final reacciona con pivalato de yodometilo en dimetilformamida (DMF) en presencia de fosfato de potasio y acetato de cobre.

Métodos de producción industrial

La producción industrial de cefcapene pivoxil hydrochloride sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

Cefcapene pivoxil hydrochloride se somete a varias reacciones químicas, que incluyen:

Oxidación y reducción: De forma similar a otras cefalosporinas, cefcapene pivoxil hydrochloride puede sufrir reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Hidrólisis: Enzimas esterasas en el epitelio intestinal.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio.

Principales productos formados

El principal producto formado a partir de la hidrólisis de cefcapene pivoxil hydrochloride es cefcapene, el metabolito activo .

Comparación Con Compuestos Similares

Cefcapene pivoxil hydrochloride es similar a otras cefalosporinas de tercera generación como cefditoren y cefixime. Tiene propiedades únicas que lo distinguen de estos compuestos:

Cefditoren: Al igual que cefcapene pivoxil hydrochloride, cefditoren es una cefalosporina de tercera generación con un amplio espectro de actividad antibacteriana.

Lista de compuestos similares

- Cefditoren

- Cefixime

- Ceftriaxone

- Cefotaxime

La estructura única de tipo éster de cefcapene pivoxil hydrochloride y su amplio espectro de actividad antibacteriana lo convierten en un compuesto valioso en el campo de los antibióticos.

Actividad Biológica

Cefcapene pivoxil hydrochloride (CFPN-PI) is a third-generation cephalosporin antibiotic notable for its broad-spectrum antibacterial activity. This article explores the biological activity of CFPN-PI, focusing on its pharmacological properties, clinical implications, and case studies that highlight its effects.

Overview of Cefcapene Pivoxil Hydrochloride

Cefcapene pivoxil is the pivalate ester prodrug form of cefcapene, designed for oral administration. It exhibits a wide range of antibacterial activity against both gram-positive and gram-negative bacteria, making it effective in treating various infections. The drug is particularly noted for its stability against certain β-lactamases, which enhances its efficacy against resistant bacterial strains .

Pharmacological Properties

Mechanism of Action:

Cefcapene pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in actively dividing bacteria.

Spectrum of Activity:

- Gram-positive bacteria: Effective against Streptococcus pneumoniae and Staphylococcus aureus.

- Gram-negative bacteria: Active against Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae.

- Resistance: CFPN-PI shows resistance to certain β-lactamases, enhancing its utility in treating resistant infections .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of CFPN-PI in treating infections such as urinary tract infections and respiratory tract infections. A study involving patients with soft stool or diarrhea showed a recovery ratio of 30.1% for drug absorption, indicating good bioavailability. The clinical efficacy was rated as effective in 87.5% of cases without significant adverse reactions .

Case Studies

Case Study 1: Hypoglycemia Induced by Cefcapene Pivoxil

An 87-year-old male developed severe non-ketotic hypoglycemia after a 7-day course of CFPN-PI. Despite treatment with levocarnitine, the patient experienced persistent mild hypoglycemia attributed to hypocarnitinemia induced by the antibiotic. Further investigation revealed subclinical ACTH deficiency contributing to his condition. This case highlights the importance of monitoring metabolic parameters in elderly patients receiving CFPN-PI .

Case Study 2: Hyperglycemia Following Antibiotic Treatment

Another case involved a diabetic patient who developed severe hyperglycemia after administration of CFPN-PI. The patient's glycemic control deteriorated significantly during treatment, necessitating insulin therapy. This case underlines the potential impact of CFPN-PI on glucose metabolism and the need for careful monitoring in patients with pre-existing conditions .

Safety Profile

CFPN-PI has been generally well-tolerated in clinical settings. Adverse effects reported include gastrointestinal disturbances such as diarrhea and nausea; however, these are common with many antibiotics. No serious adverse reactions were noted in studies involving patients with various underlying health conditions .

Comparative Analysis of Cefcapene Pivoxil Hydrochloride

The following table summarizes key pharmacological data on CFPN-PI compared to other antibiotics:

| Antibiotic | Type | Effective Against | Bioavailability | Common Side Effects |

|---|---|---|---|---|

| Cefcapene Pivoxil Hydrochloride | Cephalosporin | Gram-positive & Gram-negative bacteria | ~30% | Diarrhea, nausea |

| Amoxicillin | Penicillin | Gram-positive bacteria | ~90% | Rash, diarrhea |

| Ciprofloxacin | Fluoroquinolone | Gram-negative bacteria | ~70% | Nausea, dizziness |

Propiedades

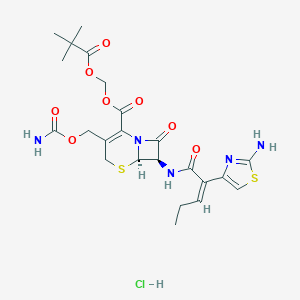

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFRUJYOAKQQR-CQZSJNSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048582 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-23-7 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.